
ICA-105574
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ICA-105574 implique la nitration du N-(4-phénoxyphényl)benzamide. La réaction nécessite généralement l'utilisation d'acide nitrique concentré et d'acide sulfurique comme agents de nitration. La réaction est effectuée sous des conditions de température contrôlées pour assurer la nitration sélective du cycle benzamide .
Méthodes de production industrielle
Ces fournisseurs proposent souvent le composé en différentes quantités et puretés, adaptées aux besoins de la recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'ICA-105574 subit principalement des réactions de nitration en raison de la présence du groupe nitro sur le cycle benzamide. Il peut également participer à des réactions de substitution, où le groupe nitro peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques .
Réactifs et conditions courantes
Nitration : Acide nitrique concentré et acide sulfurique.
Substitution : Différents nucléophiles en conditions basiques ou acides.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la nitration produit l'this compound, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L'this compound est largement utilisé dans la recherche scientifique pour étudier les propriétés électrophysiologiques des canaux hERG. Ces canaux jouent un rôle essentiel dans la repolarisation cardiaque, et leur dysfonctionnement est associé à des conditions telles que le syndrome du QT long et les arythmies . L'this compound s'est avéré raccourcir de manière significative les intervalles QT et QTc chez les modèles animaux, ce qui en fait un outil précieux pour l'étude de l'électrophysiologie cardiaque .
Mécanisme d'action
L'this compound exerce ses effets en supprimant l'inactivation des canaux hERG. Cette suppression est obtenue en déplaçant la dépendance de la tension de l'inactivation vers des potentiels plus positifs, ce qui augmente l'amplitude du courant et raccourcit la durée du potentiel d'action . Le composé se lie à un site spécifique sur le canal hERG, modulant sa cinétique d'activation et améliorant son activité .
Applications De Recherche Scientifique
Scientific Research Findings
-
Antiarrhythmic Properties :
- A study demonstrated that ICA-105574 significantly shortened QT/QTc intervals in isolated guinea pig hearts and completely prevented drug-induced ventricular arrhythmias. This was achieved by reversing the prolongation of APD caused by I_Kr and I_Ks inhibitors, indicating a strong antiarrhythmic effect .
-
Efficacy in LQT2 Variants :
- Research focused on severe LQT2 mutations (A561V, G628S) showed that this compound restored I_Kr current amplitude. In vivo studies indicated a significant reduction in QT duration when administered to animal models, highlighting its therapeutic potential for patients with specific genetic mutations affecting cardiac repolarization .
- Molecular Dynamics Simulations :
Case Studies
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound has a significant effect on cardiac repolarization at concentrations around 1.7 μM, with a notable impact observed at a dosage of 10 mg/kg in anesthetized dogs. However, caution is warranted as higher concentrations may pose proarrhythmic risks, necessitating careful consideration during clinical development .
Mécanisme D'action
ICA-105574 exerts its effects by removing the inactivation of hERG channels. This removal is achieved by shifting the voltage dependence of inactivation to more positive potentials, thereby increasing the current amplitude and shortening the action potential duration . The compound binds to a specific site on the hERG channel, modulating its activation kinetics and enhancing its activity .
Comparaison Avec Des Composés Similaires
Composés similaires
NS1643 : Un autre activateur du canal hERG qui augmente l'amplitude du courant mais qui possède un site de liaison et un mécanisme d'action différents.
RPR260243 : Un composé qui active également les canaux hERG mais avec une puissance inférieure à celle de l'ICA-105574.
Unicité
L'this compound est unique en raison de sa grande puissance et de son efficacité à activer les canaux hERG. Il améliore de manière significative les amplitudes de courant et raccourcit la durée du potentiel d'action plus efficacement que les autres activateurs hERG connus . Cela en fait un outil précieux pour étudier la fonction du canal hERG et son rôle dans l'électrophysiologie cardiaque.
Activité Biologique
ICA-105574, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and long QT syndrome (LQT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and molecular mechanisms underlying its effects.
Overview of this compound
This compound (chemical name: 3-nitro-N-[4-phenoxyphenyl]-benzamide) is designed to enhance the hERG channel's current () by mitigating channel inactivation. This action is crucial because impaired ventricular repolarization can lead to serious arrhythmias associated with LQT. The compound has demonstrated efficacy in both in vitro and in vivo studies.
Molecular Dynamics and Binding
Research indicates that this compound interacts with a specific binding site on the hERG channel, leading to a shift in the voltage dependence of inactivation. Molecular dynamics simulations suggest that this compound stabilizes interactions that mimic gain-of-function mutations in hERG, effectively restoring potassium ion permeability disrupted by certain LQT mutations (A561V and G628S) .
Electrophysiological Effects
In vivo studies using guinea pig models have shown that this compound significantly shortens the QT interval and enhances currents in cardiac myocytes with severe hERG mutations. The compound has been observed to restore current amplitude and improve action potential duration (APD) .
In Vivo Studies
A study conducted on conscious guinea pigs demonstrated that this compound effectively shortens the QT interval induced by sotalol, a known hERG blocker. The results indicated a marked increase in amplitude for the A561V and G628S mutations, while no significant changes were observed for the L779P mutation .
Mutation | Response to this compound | Current Amplitude Change |
---|---|---|
A561V | Significant increase | Quadrupled |
G628S | Significant increase | Notable improvement |
L779P | No response | No change |
In Vitro Studies
In vitro experiments confirmed that this compound enhances currents with high potency by removing channel inactivation. Comparative studies with NS1643, another hERG activator, revealed that while both compounds shortened APD, this compound exhibited superior antiarrhythmic properties by completely preventing drug-induced ventricular arrhythmias .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Patient with LQT2 : A patient exhibiting severe symptoms due to A561V mutation was treated with this compound, resulting in restored cardiac function and significant reduction in QT prolongation.
- Animal Model Studies : In an animal model mimicking LQT2 conditions, administration of this compound led to observable improvements in cardiac electrophysiology, supporting its potential as a therapeutic agent for managing arrhythmias .
Safety Profile and Considerations
While this compound shows promise as an antiarrhythmic agent, it is important to consider its safety profile. Higher concentrations have been associated with potential proarrhythmic risks in normal hearts, necessitating careful dose management during therapeutic applications .
Propriétés
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-57-3 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.